5-Bromo-3-isopropyl-1,2,4-thiadiazole

Descripción general

Descripción

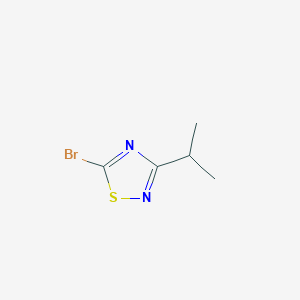

5-Bromo-3-isopropyl-1,2,4-thiadiazole is a brominated heterocyclic compound belonging to the thiadiazole family Thiadiazoles are characterized by a five-membered ring containing sulfur and nitrogen atoms

Synthetic Routes and Reaction Conditions:

Halogenation: One common synthetic route involves the halogenation of 3-isopropyl-1,2,4-thiadiazole using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

Nucleophilic Substitution: Another method is the nucleophilic substitution of a suitable precursor, such as 3-isopropyl-1,2,4-thiadiazole-5-sulfonic acid, with bromide ions.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, such as this compound-5-ol.

Substitution Products: Different substituted derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-3-isopropyl-1,2,4-thiadiazole and its derivatives have been studied for their potential therapeutic effects. The compound is known to exhibit:

- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds related to 1,2,4-thiadiazoles have shown promising results against various cancer cell lines, including breast and lung cancers . Specific derivatives have demonstrated IC50 values as low as 0.794 µM against breast cancer cells, suggesting significant cytotoxicity .

- Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties. Studies show that certain thiadiazole derivatives can inhibit the growth of pathogenic microorganisms . This makes them potential candidates for developing new antimicrobial agents.

- Enzyme Inhibition : this compound can interact with specific enzymes, potentially leading to the development of drugs targeting diseases where enzyme activity is a factor. For example, related compounds have been noted for their ability to inhibit carbonic anhydrase.

Materials Science

The structural properties of this compound allow it to be utilized in the synthesis of novel materials:

- Conductive Polymers : This compound can serve as a building block for synthesizing conductive polymers that have applications in electronic devices. Its incorporation into polymer matrices can enhance the electrical conductivity and stability of the materials .

- Dyes and Pigments : The compound is also used in the dye industry as an intermediate for synthesizing various dyes. The bromine substituent increases the reactivity of the thiadiazole ring, facilitating the production of vibrant dyes with desirable properties .

Biological Studies

The biological implications of this compound extend beyond direct therapeutic applications:

- Cellular Mechanisms : Studies have shown that this compound can modulate cellular pathways involved in oxidative stress and apoptosis. By influencing gene expression related to these pathways, it may play a role in developing treatments for diseases characterized by oxidative stress.

- Drug Development : Ongoing research focuses on utilizing this compound as a scaffold for designing new drugs aimed at specific targets in diseases such as cystic fibrosis (CF). A study highlighted how derivatives based on this compound could rescue defective CFTR protein activity in CF cells .

Data Table: Summary of Applications

Mecanismo De Acción

5-Bromo-3-isopropyl-1,2,4-thiadiazole is similar to other thiadiazole derivatives, such as 2-bromo-5-isopropyl-1,3,4-thiadiazole and 5-chloro-3-isopropyl-1,2,4-thiadiazole. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chlorinated or non-halogenated counterparts. These differences can influence its biological activity and suitability for various applications.

Comparación Con Compuestos Similares

2-Bromo-5-isopropyl-1,3,4-thiadiazole

5-Chloro-3-isopropyl-1,2,4-thiadiazole

3-Isopropyl-1,2,4-thiadiazole

5-Bromo-1,2,4-thiadiazole

Actividad Biológica

5-Bromo-3-isopropyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C5H9BrN3S and a molecular weight of 195.11 g/mol. The presence of bromine and isopropyl groups in its structure contributes to its unique biological properties. The thiadiazole ring system is known for its diverse pharmacological activities due to the presence of sulfur and nitrogen atoms.

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example:

- The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

- Inhibition zones were also observed in time-kill assays, indicating bactericidal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- A review highlighted that derivatives of thiadiazoles can induce apoptosis in cancer cell lines by modulating gene expression related to oxidative stress and apoptosis pathways .

- Specific IC50 values reported for related compounds suggest promising anticancer activities. For instance, some derivatives exhibited IC50 values as low as 0.20 μM against human leukemia cell lines .

Biochemical Pathways

The compound is believed to interact with various cellular targets, influencing multiple biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites, leading to alterations in metabolic pathways .

- Cell Signaling Modulation : By affecting cell signaling pathways, it can influence cellular metabolism and gene expression, potentially leading to cell cycle arrest or apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines. For instance:

- Antiviral Properties : Some derivatives have shown antiviral activity against tobacco mosaic virus (TMV), with curative rates exceeding those of standard antiviral drugs .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-bromo-3-propan-2-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJOCIBAPMQHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.